4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one
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Overview
Description
4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the reaction of piperazine with appropriate pyrido[2,3-b]pyrazine precursors under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the heterocyclic core .
Scientific Research Applications
4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA sensor and its nonlinear optical properties.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic core and have been studied for their medicinal properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are also of interest in drug development and have shown promising biological activities.
Triazole-pyrimidine hybrids: These compounds have been evaluated for their neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties that distinguish it from these similar compounds .
Properties
IUPAC Name |
4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-18-11-10(4-3-5-15-11)16-12(13(18)19)17-8-6-14-7-9-17/h3-5,14H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIRZSSNCFOYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N=C(C1=O)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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